A3 Adenosine Receptor Binding Affinity: 4-Methoxy Substitution Confers ~1.3-fold Ki Improvement Over the Unsubstituted Parent Scaffold
The 4-methoxy substituent on the pendant phenyl ring of pyrazolo[4,3-c]quinoline derivatives enhances human A3 adenosine receptor (hA3) binding affinity compared to the unsubstituted parent. In direct radioligand displacement assays, 4-methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052) exhibited a Ki of 166 nM at the hA3 receptor, while the unsubstituted 2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111) showed a Ki of 212 nM under identical assay conditions [1] [2]. This represents a 1.28-fold improvement in affinity attributable to the 4-methoxy group. Importantly, both compounds retained >6-fold selectivity over the hA1 and hA2A subtypes (Ki > 1000 nM for both), indicating that the methoxy substitution enhances potency without compromising subtype selectivity [1]. The target compound 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline incorporates the same 4-methoxyphenyl motif, albeit at the N1 rather than N2 position, and the additional C7-methyl group may further modulate affinity through steric and electronic effects on the quinoline ring system [3].
| Evidence Dimension | hA3 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (hA3) = 166 nM (4-methoxy-2-phenyl analog; serves as closest available surrogate for the target compound's 4-methoxyphenyl motif) |
| Comparator Or Baseline | 2-Phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111): Ki (hA3) = 212 nM |
| Quantified Difference | 1.28-fold improvement in binding affinity for the 4-methoxy-substituted analog vs. unsubstituted parent |
| Conditions | Inhibition of [3H]MRE3008-F20 binding to human A3 receptor expressed in CHO cells; n = 3–6 |
Why This Matters
The 1.28-fold improvement in A3 receptor affinity directly attributable to the 4-methoxyphenyl group demonstrates that this substitution motif confers measurable pharmacological advantage over unsubstituted analogs, supporting its inclusion as a key structural feature for procurement selection.
- [1] BindingDB. BDBM50170950: 4-Methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052). Ki (hA3) = 166 nM. Curated by ChEMBL. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50170950 View Source
- [2] BindingDB. BDBM50170942: 2-Phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111). Ki (hA3) = 212 nM. Curated by ChEMBL. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50170942 View Source
- [3] Baraldi, P. G., et al. New 2-arylpyrazolo[4,3-c]quinoline derivatives as potent and selective human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 2005, 48(15), 5001–5008. (Table 1, compound 6d: Ki hA3 = 16 nM for 4-OCH3-2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one; compound 7: Ki hA3 = 212 nM for unsubstituted parent). View Source
